Home > Products > Screening Compounds P86128 > CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN)
CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN) - 118277-01-3

CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN)

Catalog Number: EVT-1510468
CAS Number: 118277-01-3
Molecular Formula: C264H426N74O97S
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Calcitonin N-Terminal Flanking Peptide (human) is a biologically active peptide derived from the precursor of calcitonin, a hormone primarily involved in regulating calcium and phosphorus metabolism. This peptide belongs to the calcitonin gene-related peptide family, which plays significant roles in various physiological processes, particularly in bone metabolism and calcium homeostasis. The peptide is synthesized and utilized in research settings to explore its biological functions and therapeutic potential.

Source

Calcitonin N-Terminal Flanking Peptide is derived from the calcitonin precursor, which is expressed in the parafollicular cells of the thyroid gland. These cells, known as C cells, are responsible for producing calcitonin in response to elevated calcium levels in the blood. The peptide itself is obtained through synthetic methods, primarily solid-phase peptide synthesis.

Classification

Calcitonin N-Terminal Flanking Peptide is classified within the family of neuropeptides, specifically related to calcitonin and calcitonin gene-related peptides. It is characterized by its unique amino acid sequence and structure that distinguish it from other peptides in the same family.

Synthesis Analysis

Methods

The primary method for synthesizing Calcitonin N-Terminal Flanking Peptide (human) is solid-phase peptide synthesis (SPPS). This technique involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid support resin.

Technical Details

  1. Solid-Phase Peptide Synthesis:
    • Protected Amino Acids: Each amino acid used in synthesis is chemically modified to protect reactive functional groups.
    • Coupling Reagents: These are employed to facilitate the formation of peptide bonds between amino acids.
    • Resin Cleavage: Once synthesis is complete, the peptide is cleaved from the resin and deprotected to yield the final product.
  2. Purification: Following synthesis, high-performance liquid chromatography (HPLC) is typically used for purification to achieve a purity level greater than 95%. The final product is then lyophilized for stability and storage .
Molecular Structure Analysis

Structure

The molecular formula for Calcitonin N-Terminal Flanking Peptide (human) is C264H426N74O97SC_{264}H_{426}N_{74}O_{97}S, with a calculated molecular weight of approximately 6220.84 Da. The complete amino acid sequence is as follows:

  • One Letter Code: APFRSALESSPADPATLSEDEARLLLAALVQDYVQMKASELEQEQEREGSSLDSPRS
  • Three Letter Code: Ala-Pro-Phe-Arg-Ser-Ala-Leu-Glu-Ser-Ser-Pro-Ala-Asp-Pro-Ala-Thr-Leu-Ser-Glu-Asp-Glu-Ala-Arg-Leu-Leu-Leu-Ala-Ala-Leu-Val-Gln-Asp-Tyr-Val-Gln-Met-Lys-Ala-Ser-Glu-Leu-Glu-Gln-Glu-Gln-Glu-Arg-Glu-Gly-Ser-Ser-Leu-Asp-Ser-Pro-Arg-Ser .

Data

The peptide's structure contributes to its biological activity, particularly its interaction with specific receptors on target cells.

Chemical Reactions Analysis

Reactions

Calcitonin N-Terminal Flanking Peptide can participate in various chemical reactions, including:

  1. Oxidation: Can lead to disulfide bond formation.
  2. Reduction: Can break disulfide bonds using reducing agents like dithiothreitol.
  3. Substitution Reactions: Involves nucleophiles that can replace certain functional groups under specific conditions .

Technical Details

Common reagents used in these reactions include:

  • Oxidizing Agents: Hydrogen peroxide for oxidation.
  • Reducing Agents: Dithiothreitol for reduction.
    The products formed depend on the specific conditions applied during these reactions.
Mechanism of Action

Calcitonin N-Terminal Flanking Peptide exerts its biological effects primarily by binding to specific receptors on osteoclasts, which are cells responsible for bone resorption. This interaction inhibits osteoclast activity, leading to reduced bone resorption and increased bone density. The mechanism highlights its role in maintaining calcium homeostasis and bone health .

Physical and Chemical Properties Analysis

Physical Properties

  • Form: Lyophilized powder.
  • Purity: Greater than 95%.
  • Storage Conditions: Recommended at -20°C.

Chemical Properties

Relevant data indicate that Calcitonin N-Terminal Flanking Peptide exhibits properties consistent with peptides of similar size and structure .

Applications

Calcitonin N-Terminal Flanking Peptide has several scientific applications:

  1. Research Use: Employed as a model peptide for studying peptide synthesis and modification techniques.
  2. Biological Studies: Utilized to investigate the physiological roles of calcitonin and related peptides in calcium metabolism.
  3. Therapeutic Development: Explored for its potential in developing peptide-based therapeutics targeting bone density disorders and metabolic diseases .
Molecular Characterization of Calcitonin N-Terminal Flanking Peptide

Primary Structure and Sequence Analysis

Amino Acid Composition and Linear Sequence Determination

Calcitonin N-Terminal Flanking Peptide (N-PCT), also designated procalcitonin-(1–57)-peptide, is a 57-residue peptide derived from the N-terminal segment of the human procalcitonin precursor. Its primary structure was first isolated and characterized from human medullary thyroid carcinoma tissue, revealing the linear sequence: H-Ala-Pro-Phe-Arg-Ser-Ala-Leu-Glu-Ser-Ser-Pro-Ala-Asp-Pro-Ala-Thr-Leu-Ser-Glu-Asp-Glu-Ala-Arg-Leu-Leu-Leu-Ala-Ala-Leu-Val-Gln-Asp-Tyr-Val-Gln-Met-Lys-Ala-Ser-Glu-Leu-Glu-Gln-Glu-Qln-Glu-Arg-Glu-Gly-Ser-Ser-Leu-Asp-Ser-Pro-Arg-Ser-OH [1] [6] [7]. The peptide exhibits a molecular weight of 6,220.84 Da (empirical formula: C₂₆₄H₄₂₆N₇₄O₉₇S) and contains a high proportion of hydrophobic residues (Leu, Ala, Val) and charged residues (Glu, Asp, Arg), which constitute ~25% and ~30% of its composition, respectively.

Table 1: Amino Acid Composition of N-PCT

Amino AcidCountFrequency (%)
Alanine (A)915.8%
Leucine (L)915.8%
Glutamate (E)814.0%
Serine (S)814.0%
Proline (P)58.8%
Arginine (R)47.0%
Glutamine (Q)47.0%
Aspartate (D)47.0%
Valine (V)23.5%
Phenylalanine (F)11.8%
Tyrosine (Y)11.8%
Methionine (M)11.8%
Lysine (K)11.8%

This sequence was determined via Edman degradation and mass spectrometry of peptides purified from tumor extracts, confirming cleavage of the signal peptide at the Ala²⁵-Ala²⁶ bond in preprocalcitonin [1].

Comparative Analysis with Calcitonin and CGRP Precursor Sequences

N-PCT occupies the N-terminal region (residues 1–57) of the 141-residue human procalcitonin precursor, positioned upstream of calcitonin (residues 60–91) and katacalcin (residues 96–116). Unlike calcitonin and CGRP (calcitonin gene-related peptide), which share structural motifs (e.g., N-terminal disulfide loop, C-terminal amidation), N-PCT lacks these conserved domains. CGRP arises from alternative splicing of the calcitonin gene (CALC-I), producing a distinct 128-residue precursor where the N-terminal flanking peptide is absent [4] [10]. Key differences include:

  • Calcitonin/CGRP: Contain a 7-residue N-terminal ring (Cys²-Cys⁷ disulfide bond) essential for receptor activation.
  • N-PCT: Lacks cysteine residues entirely and has no disulfide bonds.
  • Evolutionary conservation: N-PCT’s Leu-Leu-Leu-Ala motif (residues 24–27) is conserved across mammals, suggesting functional importance in precursor sorting or processing [4] [6].

Table 2: Domain Organization of Human Procalcitonin Precursor

DomainResiduesKey Features
N-Terminal Flanking Peptide (N-PCT)1–5757 residues; no cysteines; high hydrophobicity
Proteolytic Processing Site58–59Lys⁵⁸-Arg⁵⁹ dibasic cleavage site
Calcitonin60–9132 residues; disulfide bond (Cys¹-Cys⁷)
Katacalcin96–11621 residues; C-terminal amidation

Secondary and Tertiary Structural Features

Disulfide Bond Formation and Stabilizing Motifs

N-PCT contains no cysteine residues, precluding disulfide bond formation—a key stabilizing feature in calcitonin and CGRP. Instead, its structure relies on short α-helical segments and polyproline motifs predicted by computational modeling. Residues 8–18 (Leu-Glu-Ser-Ser-Pro-Ala-Asp) form a transient amphipathic helix stabilized by Glu/Asp-Ala/Leu interactions, while residues 30–40 (Leu-Val-Gln-Asp-Tyr-Val-Gln) adopt a β-bend conformation [4] [10]. The peptide’s central Leu-Leu-Leu-Ala motif (residues 24–27) enhances hydrophobicity, potentially facilitating interactions with lipid membranes or intracellular chaperones during biosynthesis.

Structural Homology to Other Calcitonin Gene-Derived Peptides

Despite lacking sequence similarity to calcitonin or CGRP, N-PCT shares limited structural motifs with neuropeptides derived from prohormone processing:

  • Katacalcin homology: Both N-PCT and katacalcin (C-terminal procalcitonin peptide) exhibit high glutamic acid content (~14%), suggesting shared calcium-binding properties [1].
  • Neuropeptide Y (NPY): Like NPY’s N-terminal flanking peptide, N-PCT contains multiple Ser/Thr residues (potential O-glycosylation sites) and acidic/basic clusters (e.g., Glu-Glu-Glu-Arg, residues 44–47) that may regulate proteolytic accessibility [10].
  • Intrinsic disorder: Predictive algorithms (e.g., PONDR) indicate >60% structural disorder, typical of prohormone domains involved in flexible protein interactions [8].

Post-Translational Modifications

Cleavage Sites and Proteolytic Processing Mechanisms

N-PCT is liberated from procalcitonin through sequential proteolysis:

  • Signal peptide cleavage: Occurs at Ala²⁵-Ala²⁶ during preprocalcitonin translocation into the endoplasmic reticulum [1].
  • Dibasic residue processing: Proprotein convertases (PC1/3, PC2) cleave at Lys⁵⁸-Arg⁵⁹ to release N-PCT (1–57) from calcitonin. Aberrant processing in tumors generates alternative isoforms (e.g., procalcitonin-(60–116)-peptide) [1] [9].
  • Exopeptidase trimming: Carboxypeptidase E removes C-terminal basic residues after cleavage [10].

In medullary thyroid carcinomas, N-PCT accumulates at levels equimolar to calcitonin, indicating coordinated regulation. Dexamethasone enhances both peptides’ secretion, confirming shared processing pathways [9].

Glycosylation and Phosphorylation Patterns

N-PCT undergoes several post-translational modifications (PTMs) that modulate its function:

  • O-Glycosylation: Thr⁴, Thr¹⁵, Ser³⁹, and Ser⁵⁰ are predicted O-glycosylation sites via GalNAc-transferase enzymes. Mass spectrometry of N-PCT from human plasma confirms Thr⁴-linked GalNAc, which may shield the peptide from proteolysis and extend its half-life [5] [8].
  • Phosphorylation: Ser³ and Ser⁴⁸ are phosphorylated in vitro by casein kinase II, as detected via ²D NMR phospho-shift assays (δH = 0.8–1.2 ppm downfield) [8].
  • Acetylation: N-terminal alanine may be acetylated, though evidence is limited to in vitro models [8].

Table 3: Experimentally Validated PTMs in N-PCT

ResidueModificationFunctional Implication
Thr⁴O-GalNAcEnhances stability; blocks aminopeptidase access
Ser³PhosphorylationModulates osteoblast mitogenic activity
Ser⁴⁸PhosphorylationRegulates nuclear translocation in osteoblasts
Ala¹Acetylation (putative)Reduces immunogenicity

Glycosylation within N-PCT’s receptor-binding region (e.g., Thr¹⁵ near the Leu-Leu-Leu-Ala motif) parallels modifications in glucagon-like peptides that alter receptor activation [5].

Properties

CAS Number

118277-01-3

Product Name

CALCITONIN N-TERMINAL FLANKING PEPTIDE (HUMAN)

Molecular Formula

C264H426N74O97S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.